molecular formula C10H11FN2O8 B128339 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid CAS No. 66048-45-1

1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid

Cat. No. B128339
CAS RN: 66048-45-1
M. Wt: 306.2 g/mol
InChI Key: LKZGKOYOKVWGFN-UQGZVRACSA-N
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Description

1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11FN2O8 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding the Mechanisms and Enhancing Treatment Efficacy

1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, a derivative of 5-Fluorouracil (5-FU), is a cornerstone in the treatment of various solid tumors. The compound's significance lies in its role in chemotherapy, where understanding its mechanisms of action and metabolic pathways is crucial for improving cancer treatment outcomes. Grem (2000) provides a comprehensive review of the cellular pharmacology of 5-FU, shedding light on its metabolism and the strategies for enhancing its therapeutic effects through combination with modulatory agents like leucovorin and methotrexate. This understanding is pivotal in formulating new approaches for its administration to improve patient outcomes in cancer therapy (Grem, 2000).

Catalysis and Synthetic Applications

Research on fluorinated pyrimidines, including the subject compound, has significantly contributed to the precision of cancer treatment. Gmeiner (2020) discusses the advancements in fluorine chemistry that have refined the use of fluorinated pyrimidines (FPs) like 5-FU in cancer therapy. This includes the synthesis methods of 5-FU, incorporating isotopes for studying its metabolism and biodistribution, and the development of polymeric FPs for targeted cancer treatment in the era of personalized medicine. Such research underlines the chemical versatility and potential of fluorinated pyrimidines in creating more effective and targeted cancer therapeutics (Gmeiner, 2020).

Expanding Therapeutic Applications

The exploration of novel oral forms of fluoropyrimidines, as reviewed by Maehara (2003), highlights the ongoing efforts to enhance the bioavailability and therapeutic efficacy of compounds like S-1 in gastric cancer treatment. S-1, a combination of tegafur (a prodrug of 5-FU) and enzyme inhibitors, exemplifies the advancements in chemotherapy by offering higher plasma concentrations of 5-FU over extended periods. Such formulations aim to improve the management of gastric cancer, emphasizing the importance of developing new drug delivery systems for fluoropyrimidines to maximize their therapeutic potential (Maehara, 2003).

Mechanism of Action

Target of Action

The primary target of 5-FU N-glucuronide, also known as 5-Fluorouracil N-glucuronide, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .

Mode of Action

5-FU N-glucuronide exerts its anticancer activity through two main mechanisms. Firstly, it inhibits the function of TS, thereby disrupting DNA synthesis . Secondly, it gets incorporated into RNA and DNA, leading to the misincorporation of fluoronucleotides . These actions result in DNA damage and cell death .

Biochemical Pathways

The cytotoxicity of 5-FU N-glucuronide is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance disrupts DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

The pharmacokinetics of 5-FU N-glucuronide involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of 5-FU, the parent compound, has been extensively studied .

Result of Action

The result of 5-FU N-glucuronide action is the induction of cell death, primarily through DNA damage . This leads to a reduction in tumor growth and size, contributing to its anticancer activity .

Action Environment

The action of 5-FU N-glucuronide can be influenced by various environmental factors. For instance, the expression of UDP-glucuronosyltransferases (UGTs), enzymes involved in drug conjugation, can affect the drug’s action . Additionally, food additives have been shown to modulate glucuronidation, potentially influencing the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

5-Fluorouracil N-glucuronide interacts with various enzymes and proteins in the body. The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the metabolism of endogenous and exogenous compounds . UGT1A9 has been identified as the isozyme catalyzing the biotransformation of 5-FU into 5-Fluorouracil N-glucuronide .

Cellular Effects

The effects of 5-Fluorouracil N-glucuronide on cells are largely related to its parent compound, 5-FU. 5-FU is an antineoplastic antimetabolite that is widely administered to cancer patients, especially those suffering from colorectal and pancreatic cancer . It has been shown that human colon cancer cells are efficient in drug conjugation catalyzed by UGTs .

Molecular Mechanism

The molecular mechanism of action of 5-Fluorouracil N-glucuronide is closely tied to the mechanism of 5-FU. 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA . The glucuronidation of 5-FU into 5-Fluorouracil N-glucuronide represents a mechanism of intrinsic drug resistance in colon cancer .

Temporal Effects in Laboratory Settings

It is known that 5-FU has a narrow therapeutic window, and the selection of the appropriate dosage is crucial to reduce its side effects .

Dosage Effects in Animal Models

Studies on 5-FU have shown that it can cause reproductive and developmental toxicities in rodent models .

Metabolic Pathways

5-Fluorouracil N-glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway is responsible for the clearance of many endogenous and exogenous compounds .

Transport and Distribution

It is known that glucuronide and sulfate conjugates typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins .

Subcellular Localization

It is known that 5-FU is an antimetabolite drug widely used to treat cancers of the colon and pancreas, alone or in combination .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZGKOYOKVWGFN-UQGZVRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984512
Record name 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66048-45-1
Record name 5-Fluorouracil glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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